molecular formula C18H19NO6S3 B2490773 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 877817-08-8

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2490773
CAS RN: 877817-08-8
M. Wt: 441.53
InChI Key: PKHGIRJVRXZGQA-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds that feature a sulfonyl amine group attached to an aromatic ring. They are widely studied for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibition properties. The specific structure of "N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide" suggests it might also possess interesting biological or chemical properties worth exploring in scientific research.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base. A related synthesis approach is seen in the preparation of various N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, where the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution is a key step (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a related sulfonamide compound was determined by X-ray diffraction, revealing specific conformational details about the sulfonamide moiety and its interactions (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including sulfonation, alkylation, and arylation, depending on the substituents present in the molecule. They exhibit a range of chemical properties due to the presence of the sulfonyl group, which can act as an electrophile in reactions. The enzyme inhibitory activity of sulfonamides, as seen in their interaction with acetylcholinesterase, is a notable chemical property (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the aromatic ring. The specific physical properties of "this compound" would need to be determined experimentally, but can be inferred to have moderate solubility in polar solvents based on the functional groups present.

Chemical Properties Analysis

The chemical properties of sulfonamides include their acidity, reactivity towards nucleophiles, and ability to form hydrogen bonds, which can be crucial for their biological activity. The sulfonyl group's ability to accept hydrogen bonds can influence the compound's interaction with biological molecules, potentially contributing to its activity as seen in related sulfonamide compounds (Abbasi et al., 2018).

Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

  • A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, closely related to the compound . These derivatives showed significant enzyme inhibitory activity, suggesting potential utility as therapeutic agents (Hussain et al., 2017).
  • Another research effort synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds demonstrated antimicrobial and antiproliferative effects, indicating their potential in medical applications (Abd El-Gilil, 2019).

Synthesis and Structural Analysis

  • A series of sulfonamides, including compounds structurally similar to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide, were synthesized and analyzed for their structure and properties. This work provides insights into the chemical characteristics of such compounds (Abbasi et al., 2019).
  • The synthesis and crystal structure of a related compound, demonstrating its potential for anticancer properties, were explored in another study (Zhang et al., 2010).

Catalysis and Material Functionalization

  • Research into phosphine-sulfonamide-derived palladium complexes, closely related to the compound , revealed their performance in ethylene oligomerization. This study demonstrates the compound's utility in catalyst design and material science applications (Mote et al., 2021).

Alzheimer's Disease Therapy

  • A study focused on synthesizing multifunctional amides, including derivatives of this compound, for potential use in Alzheimer's disease therapy. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

Antimicrobial Activities

  • The antimicrobial activities of sulfonamides, including compounds structurally similar to the one , were assessed using the disc diffusion method. This study highlights the potential use of such compounds in treating various infectious diseases (Ahmad & Farrukh, 2012).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action.

Safety and Hazards

Without specific safety data, it’s difficult to provide accurate information about the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S3/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHGIRJVRXZGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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